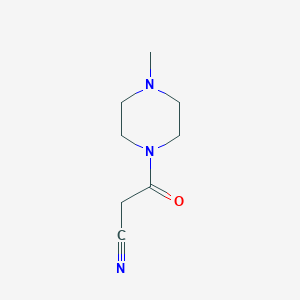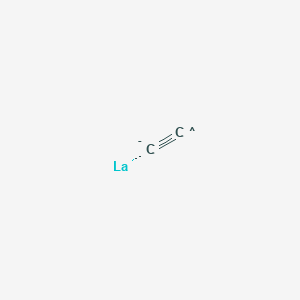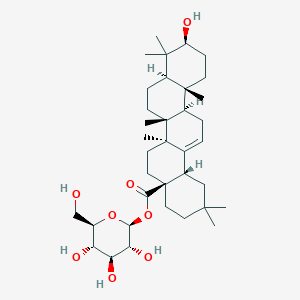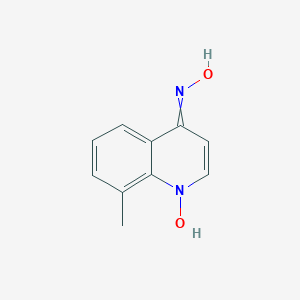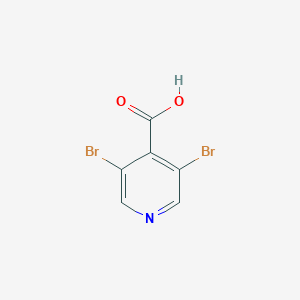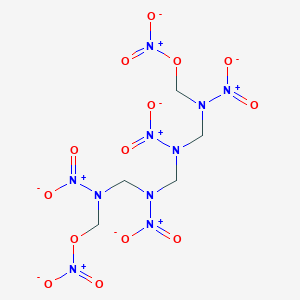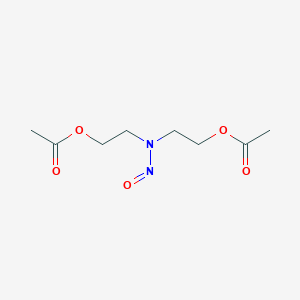
N-Nitrosodiethanolamine diacetate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
N-Nitrosodiethanolamine diacetate, also known as NDEA, is a chemical compound that is commonly used in scientific research. It is a nitrosamine, which means it contains a nitroso group (-NO) and an amine group (-NH2). NDEA is synthesized using a specific method and has several applications in scientific research.
Mécanisme D'action
The mechanism of action of N-Nitrosodiethanolamine diacetate as a carcinogen is not fully understood. It is thought to work by damaging DNA, which can lead to mutations and the formation of cancerous cells. N-Nitrosodiethanolamine diacetate may also affect other cellular processes, such as cell division and apoptosis.
Effets Biochimiques Et Physiologiques
N-Nitrosodiethanolamine diacetate has been shown to have several biochemical and physiological effects. It can cause liver damage, including fatty liver and cirrhosis. N-Nitrosodiethanolamine diacetate exposure has also been linked to an increased risk of certain types of cancer, such as liver and bladder cancer.
Avantages Et Limitations Des Expériences En Laboratoire
One advantage of using N-Nitrosodiethanolamine diacetate in lab experiments is that it is a well-established carcinogen, meaning that its effects on experimental animals are well-documented. This makes it easier to design experiments and interpret results. However, one limitation of using N-Nitrosodiethanolamine diacetate is that it is toxic and can be harmful to researchers if proper safety precautions are not taken.
Orientations Futures
In the future, researchers may continue to use N-Nitrosodiethanolamine diacetate to study the mechanisms of cancer formation and progression. However, they may also explore other methods for inducing tumors in experimental animals, such as genetic modification or exposure to other carcinogens. Additionally, researchers may investigate the potential health effects of N-Nitrosodiethanolamine diacetate exposure in humans, particularly in occupational settings where exposure may be more common.
Méthodes De Synthèse
N-Nitrosodiethanolamine diacetate is synthesized by reacting diethanolamine with acetic anhydride in the presence of a catalyst such as sulfuric acid. The reaction produces N-Nitrosodiethanolamine diacetate as a white crystalline solid with a melting point of 173-175°C.
Applications De Recherche Scientifique
N-Nitrosodiethanolamine diacetate is commonly used in scientific research as a carcinogen. It is used to induce tumors in experimental animals, which can then be studied to better understand the mechanisms of cancer formation and progression. N-Nitrosodiethanolamine diacetate is also used in the production of other chemicals, such as pesticides and rubber accelerators.
Propriétés
Numéro CAS |
13256-19-4 |
|---|---|
Nom du produit |
N-Nitrosodiethanolamine diacetate |
Formule moléculaire |
C8H14N2O5 |
Poids moléculaire |
218.21 g/mol |
Nom IUPAC |
2-[2-acetyloxyethyl(nitroso)amino]ethyl acetate |
InChI |
InChI=1S/C8H14N2O5/c1-7(11)14-5-3-10(9-13)4-6-15-8(2)12/h3-6H2,1-2H3 |
Clé InChI |
KBGJEXGMSFHMPC-UHFFFAOYSA-N |
SMILES |
CC(=O)OCCN(CCOC(=O)C)N=O |
SMILES canonique |
CC(=O)OCCN(CCOC(=O)C)N=O |
Autres numéros CAS |
13256-19-4 |
Synonymes |
N-nitrosodiethanolamine diacetate |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



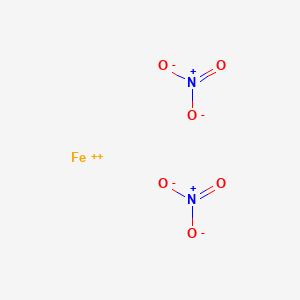



![2,4,5-Trioxa-1,3-dialuminabicyclo[1.1.1]pentane](/img/structure/B83418.png)

